molecular formula C9H9FO B13810736 2,6-Dimethylbenzoyl fluoride CAS No. 59880-88-5

2,6-Dimethylbenzoyl fluoride

Cat. No.: B13810736
CAS No.: 59880-88-5
M. Wt: 152.16 g/mol
InChI Key: AZPMSGXDISJDTE-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .

Scientific Research Applications

2,6-Dimethylbenzoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and the fluoride group, which impart distinct chemical properties. The methyl groups increase steric hindrance, affecting the compound’s reactivity and stability. The fluoride group enhances its electrophilic nature, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

59880-88-5

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2,6-dimethylbenzoyl fluoride

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3

InChI Key

AZPMSGXDISJDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)F

Origin of Product

United States

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